molecular formula C7H5BrF2S B1290424 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene CAS No. 648905-87-7

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Cat. No. B1290424
M. Wt: 239.08 g/mol
InChI Key: MHGDUXRVLJLJHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, bromodifluoro(phenylsulfanyl)methane is used in a Friedel–Crafts-type alkylation to yield thioesters and benzophenones, which are further applied to synthesize xanthone derivatives . Another paper describes the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, and discusses the synthetic procedures and characterization techniques . The synthesis of a biologically active dibromobenzene derivative is also reported, starting from a bromo-dimethoxyphenyl methanol .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized using various techniques. For example, the crystal structure of a 2-(4-bromophenyl) benzofuran derivative is described, highlighting the orientation of substituents and intermolecular interactions . Similarly, the structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene is analyzed, showing hydrogen bonding and π-π interactions . These studies provide insights into the molecular geometry and electronic structure of brominated benzene compounds.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is explored in several contexts. Toluene dioxygenase-mediated oxidation of bromo(methylsulfanyl)benzenes is studied, revealing the absolute configuration of metabolites and trends in chemo- and regioselectivity . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis is also demonstrated, with reactions via phenylmagnesium, -lithium, and -copper intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are crucial for their application in synthesis and materials science. The paper on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and their behavior upon heating, as evidenced by NMR spectroscopy . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into intermolecular interactions, such as C–H···Br and C–Br···π, which influence the compounds' physical properties .

Scientific Research Applications

  • Organic Synthesis

    • Methylsulfonyl benzene compounds are often used as building blocks in organic synthesis . They can be used to create a variety of complex molecules for different applications.
    • For example, 1-Bromo-3,5-difluorobenzene was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
  • Pharmaceuticals

    • Fluorinated compounds are frequently used in the pharmaceutical industry due to their unique properties. They can improve the bioavailability of drugs and make them more effective .
    • For instance, 4-Bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine , which could potentially be used in drug development.
  • Materials Science

    • Fluorinated compounds can also be used in the development of new materials. They can alter the properties of materials, making them more suitable for specific applications .
  • Chemical Research

    • These compounds can be used in chemical research to study reactions and develop new synthetic methods .
  • Industrial Chemistry

    • In industrial chemistry, these compounds can be used in the production of other chemicals or materials .
  • Environmental Science

    • Fluorinated compounds can be used in environmental science to study the impact of these types of compounds on the environment .
  • Lewis Acid-Promoted Synthesis

    • Compounds similar to “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene” can be used in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
  • Synthesis of 4-Bromo-2,6-Difluorobenzoic Acid

    • 1-Bromo-3,5-difluorobenzene, a compound similar to “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene”, was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
  • Synthesis of Other Fluorinated Compounds

    • Fluorinated compounds like “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene” can be used as building blocks in the synthesis of other fluorinated compounds .
  • Development of New Synthetic Methods

    • These compounds can be used in chemical research to develop new synthetic methods .
  • Production of Other Chemicals or Materials

    • In industrial chemistry, these compounds can be used in the production of other chemicals or materials .
  • Study of Environmental Impact

    • Fluorinated compounds can be used in environmental science to study the impact of these types of compounds on the environment .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGDUXRVLJLJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635132
Record name 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

CAS RN

648905-87-7
Record name 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1,3-difluoro-2-methylsulfanyl-benzene (4.3 g, 27 mmol), iron (300 mg, 5.4 mmol), bromine (1.4 mL, 27 mmol), aluminium chloride (400 mg, 3.0 mmol) and dichloromethane (100 mL), at 0° C. Stir the reaction mixture at room temperature for 2 hours. Add saturated sodium thiosulfate solution (20 mL) and diethyl ether (100 mL). Separate the layers and wash the organic layer with brine (20 mL). Dry with MgSO4, filter and concentrate in vacuo. Chromatograph the residue on a column eluting the material with diethyl ether in hexane (0 to 5%) to give 1.1 g of 5-bromo-1,3-difluoro-2-methylsulfanyl-benzene (17%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

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